

N-Desethyl Amodiaquine Dihydrochloride: A Technical Guide to DMSO Solubility

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Compound of Interest

Compound Name: *N-Desethyl amodiaquine dihydrochloride*

Cat. No.: *B586289*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of **N-Desethyl amodiaquine dihydrochloride** in dimethyl sulfoxide (DMSO). N-Desethyl amodiaquine is the primary and biologically active metabolite of the antimalarial drug amodiaquine. A thorough understanding of its solubility characteristics is crucial for in vitro assay development, formulation studies, and overall drug discovery and development processes.

Core Chemical Properties

N-Desethyl amodiaquine dihydrochloride is a synthetic compound, appearing as a light yellow to yellow solid. It is the dihydrochloride salt of N-Desethyl amodiaquine.

Property	Value	Source(s)
Molecular Formula	C ₁₈ H ₁₈ ClN ₃ O · 2HCl	[1][2][3]
Molecular Weight	400.73 g/mol	[2]
CAS Number	79049-30-2	[1][2][4]
Appearance	Light yellow to yellow solid	[4]
Storage Temperature	-20°C	[3][4]

Quantitative Solubility in DMSO

The solubility of **N-Desethyl amodiaquine dihydrochloride** in DMSO has been determined quantitatively. It is important to note that the use of fresh, anhydrous DMSO is recommended as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[5]

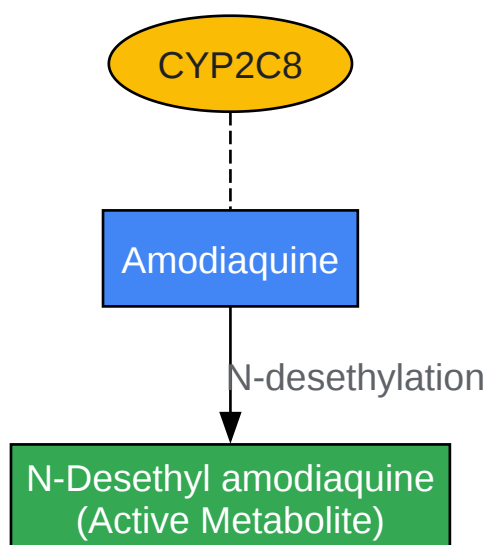
Solvent	Solubility (mg/mL)	Molar Equivalent (mM)	Conditions
DMSO	62.5	155.97	Ultrasonic assistance may be required.

Data sourced from MedChemExpress product datasheet.[5]

For practical laboratory applications, stock solutions are often prepared at lower concentrations. Several suppliers offer pre-made 10 mM solutions of **N-Desethyl amodiaquine dihydrochloride** in DMSO.[6][7]

Metabolic Pathway of Amodiaquine to N-Desethyl Amodiaquine

N-Desethyl amodiaquine is formed from its parent drug, amodiaquine, primarily through hepatic metabolism. The cytochrome P450 enzyme CYP2C8 is the main isoform responsible for this N-desethylation reaction.[8][9][10][11] This metabolic conversion is a critical step, as N-Desethyl amodiaquine is responsible for most of the antimalarial activity observed after the administration of amodiaquine.[9]



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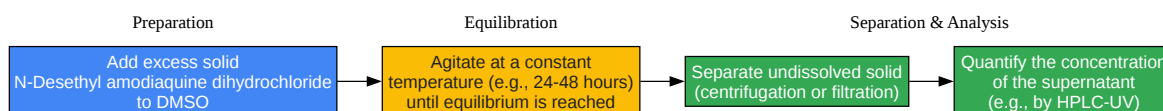
Caption: Metabolic conversion of Amodiaquine to its active metabolite.

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of **N-Desethyl amodiaquine dihydrochloride** in DMSO is not readily available in the public domain, standardized methods are widely used in the pharmaceutical industry. The following are general protocols that can be adapted for this purpose.

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a traditional and reliable technique for determining thermodynamic equilibrium solubility.



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Caption: Workflow for the shake-flask solubility protocol.

Methodology:

- Preparation: Add an excess amount of solid **N-Desethyl amodiaquine dihydrochloride** to a known volume of DMSO in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
- Equilibration: The vial is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24 to 48 hours) to allow the solution to reach equilibrium.
- Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration.
- Quantification: The concentration of **N-Desethyl amodiaquine dihydrochloride** in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Kinetic Solubility (High-Throughput Screening Method)

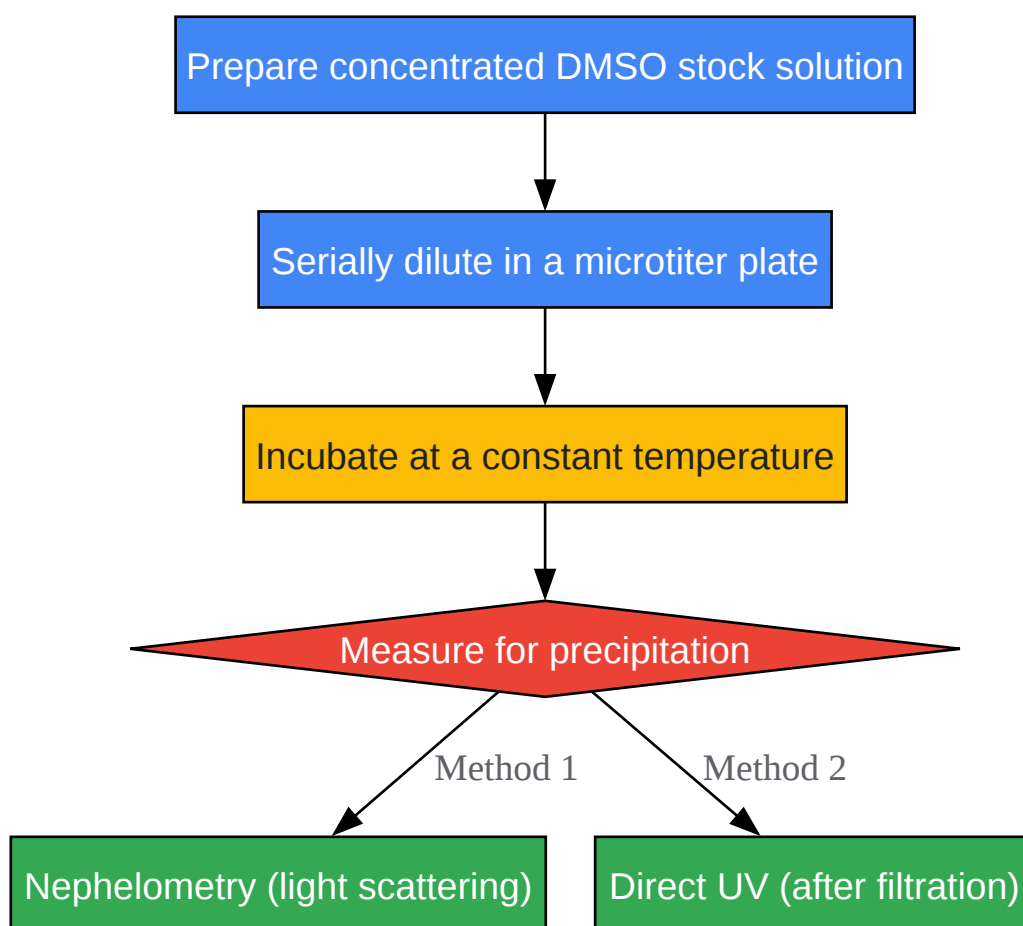
Kinetic solubility assays are often used in early drug discovery for rapid assessment. These methods typically involve precipitating the compound from a DMSO stock solution into an aqueous buffer, though the principle can be adapted for solubility determination in pure DMSO. A common approach is the direct UV or nephelometric assay.[\[12\]](#)

Methodology:

- Stock Solution Preparation: Prepare a high-concentration stock solution of **N-Desethyl amodiaquine dihydrochloride** in DMSO.
- Serial Dilution: Create a series of dilutions from the stock solution in a microtiter plate.
- Incubation: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.[\[12\]](#)
- Detection:
 - Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate, allowing for the determination of the concentration

at which the compound is no longer fully dissolved.[12]

- Direct UV Assay: After incubation, filter the solutions to remove any precipitate. The absorbance of the filtrate is then measured with a UV spectrophotometer to determine the concentration of the dissolved compound.[12]



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Caption: High-throughput kinetic solubility workflow.

Conclusion

N-Desethyl amodiaquine dihydrochloride exhibits high solubility in DMSO, with a reported value of 62.5 mg/mL. For researchers and drug development professionals, this property is advantageous for the preparation of concentrated stock solutions for in vitro studies. It is essential to use high-quality, anhydrous DMSO and appropriate techniques, such as sonication, to ensure complete dissolution. The provided metabolic pathway and experimental

protocols offer a comprehensive resource for the effective use and characterization of this important antimalarial metabolite.

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